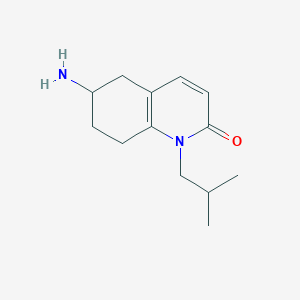

6-Amino-1-isobutyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

6-Amino-1-isobutyl-5,6,7,8-tetrahydroquinolin-2(1H)-one belongs to the tetrahydroquinoline (THQ) family, a class of compounds renowned for their diverse pharmacological activities, including anticancer, antibacterial, and antifibrotic properties . Structurally, it features a partially saturated quinoline core with an amino group at position 6 and an isobutyl substituent at position 1.

Synthesis of such THQ derivatives typically involves multi-step procedures, including catalytic hydrogenation, reductive amination, or cyclization reactions. For instance, analogous compounds like 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (25) are synthesized via hydrogenation of nitro precursors using palladium catalysts . Advanced analytical techniques such as HPLC, LC-MS, and NMR ensure purity and structural verification . Notably, recent "one-pot" methods for THQ synthesis (20–37% yields) offer improved efficiency, as demonstrated for 4-phenyl-THQ derivatives with anticancer activity .

Properties

IUPAC Name |

6-amino-1-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)8-15-12-5-4-11(14)7-10(12)3-6-13(15)16/h3,6,9,11H,4-5,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKGZYCERYCBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(CC(CC2)N)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-isobutyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Cyclization Reaction: Starting from an appropriate aniline derivative, cyclization can be achieved using reagents like polyphosphoric acid or other strong acids.

Amination: Introduction of the amino group can be done through nucleophilic substitution reactions using amines.

Isobutylation: The isobutyl group can be introduced via alkylation reactions using isobutyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes:

Catalysts: Using efficient catalysts to increase yield and reduce reaction time.

Solvents: Selecting appropriate solvents to ensure the solubility of intermediates and products.

Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-isobutyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino group or the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, amines, acids.

Major Products

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 6-Amino-1-isobutyl-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits several promising biological activities:

-

Antiinflammatory Properties :

- A study published in the Journal of Medicinal Chemistry highlights the synthesis of various tetrahydroquinoline derivatives, including this compound, which showed significant anti-inflammatory effects in vitro and in vivo models. The mechanism involves inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

-

Neuroprotective Effects :

- Preliminary research suggests that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation.

-

Antimicrobial Activity :

- Initial studies indicate that this compound has antimicrobial properties against various pathogens. This aspect is crucial for developing new antibiotics amid rising resistance to existing drugs.

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study conducted by researchers synthesized a series of tetrahydroquinoline derivatives, including this compound. The evaluation demonstrated that compounds with an amino group at the 6-position exhibited enhanced anti-inflammatory activity compared to their counterparts .

Case Study 2: Neuroprotection in Animal Models

In a controlled study on animal models of Parkinson’s disease, the administration of this compound resulted in a notable reduction in neurodegeneration markers. The findings suggest that it may protect dopaminergic neurons from oxidative damage, indicating potential for therapeutic development against neurodegenerative disorders.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest multiple therapeutic applications:

- Anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases.

- Neuroprotective agents for treating or preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Antimicrobial agents to combat bacterial infections.

Mechanism of Action

The mechanism of action of 6-Amino-1-isobutyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected THQ Derivatives

Physical and Chemical Properties

Table 2: Physical Properties of Selected THQ Derivatives

*Inferred from similar THQ derivatives in .

Key Observations

Q & A

How can a "one-pot" synthesis method improve the yield of 6-Amino-1-isobutyl-tetrahydroquinolinone derivatives compared to traditional multi-step procedures?

Methodological Answer:

The "one-pot" approach involves sequential condensation of acyl/aroyl Meldrum’s acid derivatives with enaminones to form intermediates, followed by intramolecular cyclization without isolation. This reduces purification steps and minimizes yield loss. For example, yields of 20–37% were achieved for tetrahydroquinolone cores, comparable to or higher than traditional methods .

| Synthesis Method | Yield Range | Key Steps | Reference |

|---|---|---|---|

| One-pot condensation-cyclization | 20–37% | Condensation of Meldrum’s acid derivatives with enaminones; cyclization |

What catalytic conditions are critical for reducing nitro groups during amino-substituted tetrahydroquinolinone synthesis?

Methodological Answer:

Catalytic hydrogenation using Pd/C under H₂ in ethanol for 48 hours effectively reduces nitro groups to amines. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one was reduced to 6-amino derivatives with 72.9% yield after purification via Biotage flash chromatography .

| Compound | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 24 | Pd/C | Ethanol | 48 hours | 72.9% |

How should in vitro assays be designed to evaluate anticancer activity of this compound?

Methodological Answer:

Use the MTT assay with NIH3T3 cells:

- Cell culture: RPMI1640 medium with 10% FBS, 5% CO₂ at 37°C.

- Treatment: Gradient concentrations (e.g., 1–100 μM) for 72 hours.

- Detection: Add 0.5% MTT solution, incubate for 4 hours, measure formazan absorbance at 570 nm .

| Assay Type | Cell Line | Treatment Duration | Detection Method | Reference |

|---|---|---|---|---|

| MTT assay | NIH3T3 | 72 hours | Absorbance at 570 nm |

What spectroscopic techniques confirm the structure and purity of synthesized derivatives?

Methodological Answer:

- 1H/13C-NMR: Identify substituent patterns (e.g., aromatic protons at δ 6.56–7.96 ppm, carbonyl carbons at ~162–194 ppm) .

- HPLC: Purity >95% confirmed via reverse-phase chromatography (e.g., C18 column, UV detection) .

Example NMR Data (Compound 9a):

- 1H-NMR (DMSO-d₆): δ 1.59–2.17 (m, 6H, cyclohexane protons), 7.41–7.53 (m, 5H, aryl) .

- 13C-NMR: δ 163.5 (C=O), 144.5 (C-N) .

How can researchers resolve contradictions in biological activity data across tetrahydroquinoline derivatives?

Methodological Answer:

- Cross-validation: Compare results across multiple assays (e.g., cytotoxicity vs. antibacterial activity) .

- Structural analysis: Correlate substituent effects (e.g., alkyl chain length, amino groups) with activity trends. For example, longer alkyl chains (C6–C17) may enhance lipophilicity but reduce solubility, impacting efficacy .

- Assay standardization: Use identical cell lines, treatment durations, and controls to minimize variability .

What strategies optimize tetrahydroquinoline core modifications for enhanced bioactivity?

Methodological Answer:

- Aminoalkyl substitutions: Introduce polar groups (e.g., 2-(dimethylamino)ethyl) to improve solubility while retaining activity. Compound 26 (56% yield) showed enhanced interactions due to thiophene-2-carboximidamide substitution .

- Cyclohexane ring functionalization: Hydroxy or fluoro substituents (e.g., 8k) improve target binding, as seen in 1H-NMR shifts (δ 10.91 ppm for OH) and bioactivity .

| Modification | Example Compound | Yield | Key Feature | Reference |

|---|---|---|---|---|

| Aminoethyl substitution | 26 | 56% | Thiophene-2-carboximidamide group | |

| Hydroxyimino addition | 8k | 82% | Fluorophenyl substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.